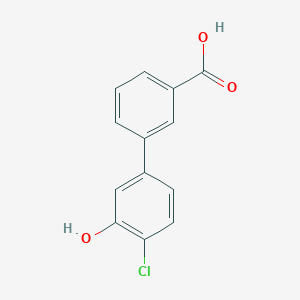

5-(3-Carboxyphenyl)-2-chlorophenol, 95%

Description

Structural Framework and Synthetic Significance

The molecular architecture of 5-(3-Carboxyphenyl)-2-chlorophenol is characterized by a biphenyl (B1667301) system, where a 2-chlorophenol (B165306) ring is connected to a benzoic acid moiety at the 5-position. This arrangement of functional groups provides a rich platform for a variety of chemical transformations. The carboxylic acid group can undergo esterification, amidation, or reduction, while the phenolic hydroxyl group can be alkylated, acylated, or used in coupling reactions. The chlorine atom on the phenolic ring can also participate in various cross-coupling reactions, further enhancing the synthetic versatility of the molecule.

The synthesis of such biphenyl derivatives often relies on modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being a prominent example. researchgate.netresearchgate.netacs.org This palladium-catalyzed reaction provides an efficient and high-yielding route to construct the biphenyl core from readily available boronic acids and aryl halides. For the synthesis of 5-(3-Carboxyphenyl)-2-chlorophenol, a plausible route would involve the coupling of a suitably protected 2-chloro-5-hydroxyphenylboronic acid with a 3-halobenzoic acid derivative.

Plausible Synthetic Approach via Suzuki-Miyaura Coupling:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2-Chloro-5-methoxyphenylboronic acid | Methyl 3-bromobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Methyl 3-(4-chloro-3-methoxyphenyl)benzoate |

| Methyl 3-(4-chloro-3-methoxyphenyl)benzoate | BBr₃ | - | - | Dichloromethane | 5-(3-Carboxyphenyl)-2-chlorophenol |

This table represents a hypothetical, yet chemically sound, synthetic pathway. The second step involves demethylation and hydrolysis to yield the final product.

Relevance as a Multifunctional Building Block and Advanced Chemical Intermediate

The term "multifunctional building block" refers to a molecule that contains multiple reactive sites, allowing for the stepwise and controlled construction of more complex structures. 5-(3-Carboxyphenyl)-2-chlorophenol perfectly fits this description. Its distinct functional groups—a carboxylic acid, a phenol (B47542), and an aryl chloride—can be addressed selectively under different reaction conditions, making it a highly valuable intermediate in multi-step syntheses.

This versatility allows for the incorporation of this biphenyl scaffold into a wide range of molecular frameworks. For instance, the carboxylic acid can be used as a handle to attach the molecule to a polymer support for solid-phase synthesis or to introduce it into a peptide chain. The phenolic hydroxyl group can be a key site for forming ether linkages, which are common in many biologically active natural products. The chloro substituent, while influencing the electronic properties of the ring, can also serve as a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The development of such versatile building blocks is crucial for the efficient synthesis of new chemical entities with desired properties. nih.govderpharmachemica.com

Scope and Objectives of Research Endeavors on Biphenyl Carboxylic Acid Derivatives

Research into biphenyl carboxylic acid derivatives is a vibrant and expanding field, driven by the diverse biological activities exhibited by this class of compounds. nih.gov A significant body of research has focused on their potential as therapeutic agents. For example, certain biphenyl carboxylic acid derivatives have been identified as potent inhibitors of bone resorption, offering a novel approach to the treatment of osteoporosis. nih.gov Others have shown promise as anticancer agents, with studies demonstrating their ability to induce apoptosis in cancer cells.

The primary objectives of research in this area include:

Discovery of Novel Bioactive Molecules: The synthesis and screening of libraries of biphenyl carboxylic acid derivatives to identify new drug candidates for a variety of diseases.

Structure-Activity Relationship (SAR) Studies: The systematic modification of the biphenyl scaffold to understand how different functional groups and their positions influence biological activity. This knowledge is crucial for the rational design of more potent and selective drugs.

Development of New Synthetic Methodologies: The exploration of more efficient, cost-effective, and environmentally friendly methods for the synthesis of these compounds, such as the use of novel catalysts and green reaction conditions. researchgate.net

Applications in Materials Science: The incorporation of biphenyl carboxylic acid units into polymers and other materials to create functional materials with unique optical, electronic, or mechanical properties.

The compound 5-(3-Carboxyphenyl)-2-chlorophenol, with its specific substitution pattern, represents a valuable addition to the chemical toolbox for researchers working in these areas. Its availability allows for the exploration of new chemical space and the potential discovery of molecules with unique and beneficial properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chloro-3-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEKRGXRVFAVCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60685958 | |

| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261902-42-4 | |

| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 3 Carboxyphenyl 2 Chlorophenol

Strategic Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 5-(3-Carboxyphenyl)-2-chlorophenol, the key disconnection is the carbon-carbon bond of the biphenyl (B1667301) core. This leads to two primary precursor fragments: a substituted chlorophenol derivative and a substituted benzoic acid derivative.

A logical retrosynthetic approach would involve disconnecting the C-C bond between the two aromatic rings. This suggests that the target molecule can be constructed from a suitably functionalized 2-chlorophenol (B165306) derivative and a 3-carboxy-functionalized phenyl derivative. The choice of functional groups on these precursors is critical for the subsequent coupling reaction. For instance, a boronic acid or ester on one ring and a halide on the other would be ideal for a Suzuki-Miyaura cross-coupling reaction.

Table 1: Potential Precursors for the Synthesis of 5-(3-Carboxyphenyl)-2-chlorophenol

| Precursor 1 (Chlorophenol Derivative) | Precursor 2 (Benzoic Acid Derivative) | Key Reaction |

| 4-Bromo-2-chlorophenol | 3-Carboxyphenylboronic acid | Suzuki-Miyaura Coupling |

| 2-Chloro-4-iodophenol | 3-(Methoxycarbonyl)phenylboronic acid | Suzuki-Miyaura Coupling |

| 4-Triflyloxy-2-chlorophenol | 3-Carboxyphenylzinc chloride | Negishi Coupling |

This strategic disconnection simplifies the complex target molecule into more readily available starting materials, paving the way for a convergent and efficient synthesis.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing C-C bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.govmdpi.com The synthesis of 5-(3-Carboxyphenyl)-2-chlorophenol can be efficiently achieved by coupling a halogenated 2-chlorophenol derivative with a 3-carboxyphenylboronic acid.

A typical reaction would involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DME). The choice of ligand on the palladium catalyst can significantly influence the reaction's efficiency. nih.gov

Table 2: Exemplary Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromo-2-chlorophenol | 3-Carboxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | >90 |

| 2-Chloro-4-iodophenol | 3-(Methoxycarbonyl)phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 85-95 |

The versatility and high yields of the Suzuki-Miyaura reaction make it a preferred method for the synthesis of the target compound. researchgate.netnih.gov

Palladium-catalyzed carbonylative multicomponent reactions offer a powerful strategy for the synthesis of carbonyl-containing compounds. nih.govresearchgate.net In the context of 5-(3-Carboxyphenyl)-2-chlorophenol, a carbonylative approach could be envisioned to introduce the carboxylic acid functionality. For instance, a palladium-catalyzed carbonylative coupling of a dihaloarene with a suitable coupling partner in the presence of carbon monoxide could be a potential route. magtech.com.cnmdpi.com

These reactions often proceed through a domino or cascade sequence, where multiple bond-forming events occur in a single pot. nih.gov This approach offers high atom economy and can significantly shorten synthetic sequences.

While the Suzuki-Miyaura reaction is highly effective, other cross-coupling reactions can also be employed for the synthesis of the biphenyl core.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgrsc.org While not directly forming the biphenyl bond, it could be used to introduce a vinyl group that can be subsequently transformed into the carboxylic acid.

Sonogashira Reaction: The Sonogashira reaction couples aryl halides with terminal alkynes. nih.govwikipedia.orglibretexts.org The resulting alkyne can then be oxidized to the carboxylic acid. This reaction is typically catalyzed by a combination of palladium and copper catalysts. wikipedia.org

Negishi Reaction: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. The coupling of an organozinc derivative of one of the aromatic precursors with a halogenated partner would be a viable route.

The choice of a specific cross-coupling reaction will depend on the availability of starting materials, functional group compatibility, and desired reaction conditions.

Directed Metalation Group (DMG) Chemistry in Phenol (B47542) and Carboxylic Acid Derivatization

Directed metalation group (DMG) chemistry provides a powerful method for the regioselective functionalization of aromatic rings. baranlab.orguwindsor.caorganic-chemistry.org A DMG, typically a heteroatom-containing functional group, directs an organolithium base to deprotonate the ortho-position, allowing for the introduction of an electrophile at that specific site. baranlab.orgorganic-chemistry.org

In the synthesis of 5-(3-Carboxyphenyl)-2-chlorophenol, both the hydroxyl group of the phenol and the carboxylic acid group can act as DMGs. nih.govnih.gov For instance, the hydroxyl group of a protected 2-chlorophenol can direct lithiation to the C5 position, which can then be coupled with a suitable electrophile. Similarly, the carboxylic acid group (or a derivative thereof) can direct functionalization on the other aromatic ring. nih.gov

Table 3: Common Directed Metalation Groups and Their Directing Ability

| Directed Metalation Group (DMG) | Relative Directing Ability |

| -CONR₂ | Strong |

| -OCONR₂ | Strong |

| -SO₂NR₂ | Strong |

| -OMe | Moderate |

| -OH (as -OLi) | Moderate |

| -COOH (as -COOLi) | Moderate to Weak |

The strategic use of DMGs allows for precise control over the substitution pattern of the aromatic rings, enabling the synthesis of highly functionalized intermediates.

Novel Synthetic Routes and Mechanistic Investigations

The development of novel synthetic routes is crucial for improving the efficiency and sustainability of chemical synthesis. beilstein-journals.org For 5-(3-Carboxyphenyl)-2-chlorophenol, research into new catalytic systems, such as those based on earth-abundant metals or employing novel ligands, could lead to more economical and environmentally friendly processes.

Mechanistic investigations into the key bond-forming reactions are also essential for optimizing reaction conditions and developing more efficient catalysts. Understanding the catalytic cycle of a cross-coupling reaction, for example, can provide insights into the roles of the ligand, base, and solvent, allowing for the rational design of improved synthetic protocols.

Chemo-, Regio-, and Stereoselective Synthesis

The construction of 5-(3-Carboxyphenyl)-2-chlorophenol inherently involves the strategic formation of a biphenyl linkage and the specific placement of chloro and carboxyl functional groups. A primary synthetic route involves a cross-coupling reaction, followed by a regioselective chlorination.

A common and effective method for forming the biphenyl structure is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. For the synthesis of the 5-(3-Carboxyphenyl)-2-chlorophenol backbone, two main retrosynthetic disconnections are plausible:

Route A: Coupling of (3-carboxyphenyl)boronic acid with 1-bromo-2-chlorobenzene.

Route B: Coupling of (4-chloro-3-hydroxyphenyl)boronic acid with methyl 3-bromobenzoate, followed by hydrolysis of the ester.

Chemoselectivity in this context refers to the preferential reaction of one functional group over another. During the Suzuki-Miyaura coupling, the carbon-halogen bond is selectively activated by the palladium catalyst over other potentially reactive sites, such as the carboxylic acid or hydroxyl groups. The choice of protecting groups for the carboxylic acid and phenol functionalities can be crucial to prevent unwanted side reactions, although in many modern Suzuki-Miyaura protocols, unprotected functional groups are tolerated.

Regioselectivity , or the control of the position of chemical bond formation, is critical in both the cross-coupling and chlorination steps. In the Suzuki-Miyaura reaction, the regioselectivity is dictated by the positions of the boronic acid and halide on the respective aromatic rings. For the chlorination step, direct chlorination of 3-(3-hydroxyphenyl)benzoic acid would likely lead to a mixture of isomers due to the directing effects of both the hydroxyl and carboxyl groups. Therefore, a more regioselective approach is necessary. One strategy involves the chlorination of a phenol derivative where the desired ortho position to the hydroxyl group is activated. The hydroxyl group is a strong ortho-, para-director in electrophilic aromatic substitution. wikipedia.org To achieve chlorination specifically at the 2-position of a 3-hydroxyphenyl derivative, careful selection of chlorinating agents and reaction conditions is paramount. The presence of a deactivating carboxyl group meta to the hydroxyl group will influence the electron density of the ring and thus the site of chlorination.

Stereoselectivity is not a primary concern in the synthesis of 5-(3-Carboxyphenyl)-2-chlorophenol, as the final molecule is achiral and does not possess stereocenters.

A plausible regioselective synthesis is outlined below:

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Selectivity Principle |

| 1 | 3-Bromophenol | (3-Methoxycarbonylphenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 3-(3-hydroxyphenyl)benzoate | Regioselectivity: Suzuki-Miyaura coupling at the positions of the bromo and boronic acid groups. |

| 2 | Methyl 3-(3-hydroxyphenyl)benzoate | N-Chlorosuccinimide (NCS) | Acetonitrile | Methyl 3-(2-chloro-5-hydroxyphenyl)benzoate | Regioselectivity: The hydroxyl group directs chlorination to the ortho and para positions. The 2-position is sterically accessible. |

| 3 | Methyl 3-(2-chloro-5-hydroxyphenyl)benzoate | NaOH, H₂O/MeOH | - | 5-(3-Carboxyphenyl)-2-chlorophenol | Chemoselectivity: Hydrolysis of the methyl ester to the carboxylic acid. |

Catalytic Systems and Ligand Design for Enhanced Efficiency

The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on the catalytic system employed. While palladium-based catalysts are the most common, the design of the ligand coordinated to the palladium center plays a crucial role in the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. nih.gov

Catalyst Systems:

Palladium Catalysts: Traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective but can require high catalyst loadings and temperatures. Modern palladium precatalysts, often featuring bulky and electron-rich phosphine (B1218219) ligands, can achieve high turnover numbers and turnover frequencies at lower catalyst loadings.

Copper Catalysts: Copper-catalyzed cross-coupling reactions are emerging as a more sustainable alternative to palladium-based systems due to the lower cost and toxicity of copper. researchgate.net While historically requiring harsh conditions, advancements in ligand design have enabled copper-catalyzed couplings to proceed under milder conditions.

Ligand Design:

The choice of ligand is critical for stabilizing the palladium catalyst, promoting the different steps of the catalytic cycle, and preventing the formation of inactive palladium black.

| Ligand Type | Example Ligands | Advantages for Synthesis |

| Monodentate Phosphines | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃) | Simple and commercially available. Bulky phosphines can promote reductive elimination. |

| Bidentate Phosphines | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Chelating effect enhances catalyst stability. Can facilitate difficult couplings. |

| Buchwald-type Biarylphosphines | SPhos, XPhos | Highly electron-rich and bulky, enabling the coupling of challenging substrates like aryl chlorides and sterically hindered partners at low catalyst loadings. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable complexes with palladium, leading to high catalytic activity and stability. |

For the synthesis of 5-(3-Carboxyphenyl)-2-chlorophenol, a catalyst system employing a Buchwald-type ligand would likely be highly efficient, allowing for the use of a more cost-effective aryl chloride as a coupling partner and proceeding under mild conditions with low catalyst loading.

Green Chemistry Principles in Synthetic Design and Execution

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. nih.gov

Key green chemistry considerations for the synthesis of 5-(3-Carboxyphenyl)-2-chlorophenol include:

Atom Economy: The Suzuki-Miyaura reaction has a good atom economy, with the main byproducts being salts from the base used.

Use of Safer Solvents: Traditional solvents for Suzuki-Miyaura coupling like toluene and dioxane are being replaced with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran. acsgcipr.orggctlc.org Aqueous conditions can also simplify product isolation.

Catalysis: The use of highly efficient catalysts at low loadings reduces the amount of metal waste. Heterogeneous catalysts, such as palladium on charcoal (Pd/C), are also being explored as they can be more easily recovered and reused. acsgcipr.org

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Renewable Feedstocks: While the starting materials for this synthesis are currently derived from petrochemical sources, future developments may allow for their production from renewable biomass.

Less Hazardous Chemical Synthesis: Using N-chlorosuccinimide for chlorination is generally safer than using chlorine gas. Electrochemical methods for chlorination are also being developed as a greener alternative. rsc.org

| Green Chemistry Principle | Application in Synthesis of 5-(3-Carboxyphenyl)-2-chlorophenol |

| Prevention | Designing the synthetic route to minimize waste generation. |

| Atom Economy | Utilizing reactions like Suzuki-Miyaura coupling that incorporate a high proportion of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Employing safer chlorinating agents like NCS instead of Cl₂ gas. |

| Designing Safer Chemicals | The target molecule itself may be designed for reduced toxicity and persistence in the environment. |

| Safer Solvents and Auxiliaries | Using water or bio-based solvents instead of hazardous organic solvents. inovatus.es |

| Design for Energy Efficiency | Employing microwave irradiation or flow chemistry to reduce energy consumption. |

| Use of Renewable Feedstocks | Future potential to source starting materials from biomass. |

| Reduce Derivatives | Avoiding the use of protecting groups where possible by using highly selective catalysts. |

| Catalysis | Using highly active palladium or copper catalysts at very low concentrations. |

| Design for Degradation | Designing the final product to be biodegradable after its intended use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

Synthetic Optimization and Scalability Considerations

Transitioning a synthetic route from the laboratory to an industrial scale requires careful optimization and consideration of several factors.

Synthetic Optimization:

Reaction Conditions: A thorough screening of catalysts, ligands, bases, solvents, and temperature is necessary to identify the optimal conditions for both the cross-coupling and chlorination steps to maximize yield and purity while minimizing reaction time. acs.org Bayesian optimization and other data-driven methods can accelerate this process. nih.gov

Purification: Developing an efficient and scalable purification method is crucial. Crystallization is often preferred over chromatography on a large scale due to cost and solvent consumption.

Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction can provide better control over the process and ensure consistent product quality.

Scalability Considerations:

Cost of Goods (CoG): The cost of starting materials, catalysts, and solvents is a major factor. Using cheaper starting materials, such as aryl chlorides instead of bromides, and minimizing the amount of expensive palladium catalyst are key to making the process economically viable.

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is essential to ensure safe operation on a large scale.

Equipment: The reaction may need to be adapted to the equipment available in a pilot plant or manufacturing facility. For example, heat transfer can be a limitation in large reactors.

Waste Management: The disposal of solvent and catalyst waste must be handled in an environmentally responsible and cost-effective manner. The use of recyclable heterogeneous catalysts can be advantageous. researchgate.net

Flow Chemistry: Continuous flow reactors can offer several advantages for scaling up, including better heat and mass transfer, improved safety, and the potential for higher yields and purity. mdpi.com

The successful scale-up of the synthesis of 5-(3-Carboxyphenyl)-2-chlorophenol will depend on a multi-faceted approach that balances chemical efficiency, economic viability, and environmental responsibility.

Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. numberanalytics.com By employing a combination of one- and two-dimensional techniques, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved, confirming the molecular connectivity and stereochemistry.

The primary structure of 5-(3-Carboxyphenyl)-2-chlorophenol is first investigated using one-dimensional NMR experiments.

The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton in the molecule. The aromatic region would feature a complex set of multiplets corresponding to the seven protons distributed across the two phenyl rings. The protons on the chlorophenol ring are influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro group, while the protons on the other ring are affected by the electron-withdrawing carboxylic acid group. Additionally, two broad singlet signals are anticipated: one for the phenolic hydroxyl proton and another for the carboxylic acid proton. rsc.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For 5-(3-Carboxyphenyl)-2-chlorophenol, thirteen distinct signals would be expected: twelve for the aromatic carbons and one for the carboxyl carbon. The chemical shifts of the carbons are indicative of their local electronic environment. For instance, the carbon bearing the hydroxyl group (C-2) and the carbon bearing the chloro group (C-1') would be significantly shifted, as would the quaternary carbons at the junction of the two rings and the carboxyl carbon, which appears far downfield. organicchemistrydata.org

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are utilized to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH carbons and negative signals for any CH₂ carbons (though none are present in this molecule), while quaternary carbons are absent. A DEPT-90 experiment would only show signals for CH carbons. This technique is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum. oup.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 5-(3-Carboxyphenyl)-2-chlorophenol Note: The data presented below are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |

|---|---|---|---|

| 1 | - | ~135-140 (Quaternary C) | No Signal |

| 2 | - | ~150-155 (C-OH) | No Signal |

| 3 | ~7.0-7.2 | ~118-122 (CH) | Positive |

| 4 | ~7.2-7.4 | ~130-133 (CH) | Positive |

| 5 | - | ~128-132 (Quaternary C) | No Signal |

| 6 | ~7.1-7.3 | ~125-129 (CH) | Positive |

| 1' | - | ~120-125 (C-Cl) | No Signal |

| 2' | ~7.9-8.1 | ~130-134 (CH) | Positive |

| 3' | - | ~132-136 (C-COOH) | No Signal |

| 4' | ~7.6-7.8 | ~129-132 (CH) | Positive |

| 5' | ~7.5-7.7 | ~128-131 (CH) | Positive |

| 6' | ~7.7-7.9 | ~127-130 (CH) | Positive |

| COOH | ~12.0-13.0 (broad s) | ~168-172 (C=O) | No Signal |

| OH | ~5.5-6.5 (broad s) | - | - |

While 1D NMR provides primary data, 2D NMR experiments are essential for establishing unambiguous correlations and confirming the complete molecular structure. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would reveal which protons are adjacent on the aromatic rings, allowing for the assignment of protons within each of the two spin systems (the chlorophenol ring and the carboxyphenyl ring).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.ch Each cross-peak connects a specific proton to its corresponding carbon, providing definitive C-H assignments and complementing the DEPT data. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is critical for piecing together the molecular fragments. It detects longer-range couplings between protons and carbons (typically over two to three bonds). epfl.ch Key HMBC correlations would be expected between the protons on one ring and the quaternary carbon of the other ring, confirming the C-C bond that links the two aromatic systems. Furthermore, correlations from protons on the carboxyphenyl ring to the carboxyl carbon would confirm the position of the -COOH group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.com For 5-(3-Carboxyphenyl)-2-chlorophenol, NOESY is particularly useful for determining the preferred rotational conformation (atropisomerism) around the single bond connecting the two rings by showing spatial correlations between protons on opposite rings. diva-portal.org

A detailed analysis of NMR parameters provides further structural proof.

Chemical Shifts : The positions of the signals are dictated by the electronic environment. The electron-donating hydroxyl group causes an upfield shift (shielding) for its ortho and para protons, while the electron-withdrawing chloro and carboxyl groups cause a downfield shift (deshielding) for nearby protons. nih.gov

Coupling Constants (J) : The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them. For the aromatic rings, typical ortho-coupling (³J) is in the range of 7-9 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often close to 0 Hz. These values are instrumental in confirming the substitution pattern on each ring. researchgate.net

Anisotropic Effects : The circulation of π-electrons in the aromatic rings creates a local magnetic field that can influence the chemical shifts of nearby protons. In a biphenyl (B1667301) system, the protons ortho to the inter-ring bond can be shifted depending on the torsional angle between the planes of the two rings.

In cases of severe signal overlap or ambiguity, advanced NMR methods can be employed. oup.com Techniques such as selective 1D NOE experiments can provide more precise information about spatial relationships than a 2D NOESY. ipb.pt The use of different deuterated solvents can also alter the chemical shifts of certain protons (especially the acidic OH protons), helping to resolve overlapping signals. ipb.ptresearchgate.net For highly complex structures, cryogenic NMR probes can be used to enhance sensitivity and resolution, allowing for analysis of very small sample quantities. numberanalytics.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing excellent confirmation of the functional groups present. caltech.edu

The IR spectrum of 5-(3-Carboxyphenyl)-2-chlorophenol is expected to display several characteristic absorption bands that confirm its key functional groups.

O-H Stretching : Two distinct O-H stretching vibrations are expected. A very broad band, typically centered around 3000 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. A separate, somewhat sharper broad band around 3300-3500 cm⁻¹ would correspond to the phenolic O-H stretch.

C-H Stretching : Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

C=O Stretching : A very strong and sharp absorption band between 1680 and 1710 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group in the carboxylic acid.

C=C Stretching : Aromatic ring C=C stretching vibrations appear as a series of absorptions of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretching : The stretching vibration for the phenolic C-O bond is expected in the 1200-1260 cm⁻¹ range.

C-Cl Stretching : The C-Cl stretching vibration gives rise to a moderate to strong band in the fingerprint region, typically between 700 and 850 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for 5-(3-Carboxyphenyl)-2-chlorophenol

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Phenol) | Ar-OH | 3500 - 3300 | Broad, Medium |

| O-H Stretch (Carboxylic Acid) | -COOH | 3300 - 2500 | Very Broad, Strong |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Weak to Medium |

| C=O Stretch | -COOH | 1710 - 1680 | Strong, Sharp |

| C=C Stretch (Aromatic) | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-O Stretch (Phenol) | Ar-OH | 1260 - 1200 | Medium to Strong |

| C-Cl Stretch | Ar-Cl | 850 - 700 | Medium to Strong |

Conformational Analysis and Hydrogen Bonding Interactions

The molecular structure of 5-(3-Carboxyphenyl)-2-chlorophenol allows for distinct conformational possibilities and is significantly influenced by hydrogen bonding. The molecule's conformation is primarily dictated by rotation around the single bond connecting the two phenyl rings and the orientation of the hydroxyl and carboxyl groups.

Two principal forms of hydrogen bonding can be characterized for this compound:

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond can form between the hydrogen of the phenolic hydroxyl group (-OH) and the adjacent chlorine atom. This interaction leads to the existence of two main planar conformers: a cis-form, where the hydroxyl group is oriented toward the chlorine atom, and a trans-form, where it is oriented away. Studies on simpler 2-halophenols suggest that while this type of hydrogen bond is generally weak, it can be present and influence the conformational preference. rsc.org The cis conformer, stabilized by this weak hydrogen bond, may exist in equilibrium with the trans conformer in non-polar solvents.

Intermolecular Hydrogen Bonding: Due to the presence of the carboxylic acid and phenolic hydroxyl groups, strong intermolecular hydrogen bonds are expected, particularly in the solid state and in concentrated solutions. The carboxylic acid group has a strong tendency to form a stable, hydrogen-bonded dimer with an adjacent molecule. This interaction involves two hydrogen bonds between the carboxyl groups of two separate molecules, creating a cyclic eight-membered ring structure. Furthermore, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to extended networks of intermolecular hydrogen bonds. mdpi.com These intermolecular forces play a crucial role in determining the compound's melting point, solubility, and crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of 5-(3-Carboxyphenyl)-2-chlorophenol. The spectrum is dominated by the electronic transitions within the substituted biphenyl chromophore.

Electronic Transitions and Chromophoric System Analysis

The primary chromophore in 5-(3-Carboxyphenyl)-2-chlorophenol is the biphenyl system. The substituents—a chlorine atom (-Cl), a hydroxyl group (-OH), and a carboxylic acid group (-COOH)—act as auxochromes, modifying the absorption characteristics of the parent chromophore. The UV-Vis spectrum is expected to exhibit absorptions corresponding to the following transitions:

π → π* Transitions: These are high-intensity transitions associated with the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. libretexts.org The conjugation between the two phenyl rings, although potentially hindered by steric effects, allows for an extended π-system. These transitions are typically observed in the UV region and are responsible for the major absorption bands.

n → π* Transitions: These are lower-intensity transitions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl and carboxyl groups, or the chlorine atom) to an antibonding π* orbital of the aromatic ring. libretexts.org These transitions occur at longer wavelengths than the main π → π* transitions but often have a much lower molar absorptivity and can be obscured by the more intense bands.

The combination of these groups creates a complex absorption profile, with the precise wavelengths and intensities of the absorption maxima being sensitive to the molecular conformation and electronic environment.

Solvatochromic Effects and Electronic Structure Probes

Solvatochromism refers to the shift in the position of absorption bands in response to a change in solvent polarity. This effect can be used to probe the electronic structure of 5-(3-Carboxyphenyl)-2-chlorophenol.

Effect on π → π* Transitions: For π → π* transitions, an increase in solvent polarity typically causes a bathochromic (red) shift to longer wavelengths. This is because polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition. libretexts.org

Effect on n → π* Transitions: Conversely, n → π* transitions generally exhibit a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. The non-bonding electrons of the ground state are stabilized by hydrogen bonding with polar protic solvents, which increases the energy required for the transition. libretexts.org

Observing these shifts by measuring the UV-Vis spectrum in solvents of varying polarity (e.g., hexane, chloroform, ethanol, water) can help in assigning the electronic transitions and understanding the charge distribution in the ground and excited states.

| Solvent | Dielectric Constant (ε) | Expected λmax Shift for π → π | Expected λmax Shift for n → π |

| Hexane | 1.9 | Baseline | Baseline |

| Chloroform | 4.8 | Minor Red Shift | Minor Blue Shift |

| Ethanol | 24.5 | Moderate Red Shift | Moderate Blue Shift |

| Water | 80.1 | Significant Red Shift | Significant Blue Shift |

Mass Spectrometry (MS)

Mass spectrometry provides critical data for confirming the molecular weight and elucidating the structure of 5-(3-Carboxyphenyl)-2-chlorophenol through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry is used to determine the precise mass of the molecule, which in turn verifies its elemental composition. For 5-(3-Carboxyphenyl)-2-chlorophenol (molecular formula C₁₃H₉ClO₃), analysis is typically performed in negative ion mode (ESI-) due to the acidic nature of the phenolic and carboxylic acid protons, leading to the formation of the deprotonated ion [M-H]⁻. The precise mass of this ion can be calculated and compared to the experimentally measured value to confirm the formula with high confidence.

| Ion | Molecular Formula | Calculated Mass (m/z) |

| [M-H]⁻ | C₁₃H₈ClO₃⁻ | 247.0116 |

Fragmentation Pattern Analysis for Structural Feature Confirmation

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion provides structural information through characteristic fragmentation patterns. The fragmentation of 5-(3-Carboxyphenyl)-2-chlorophenol is expected to proceed through several key pathways, confirming the presence of its functional groups.

Common fragmentation pathways for the [M-H]⁻ ion (m/z 247.0) would include:

Loss of Carbon Dioxide: A characteristic fragmentation for a deprotonated carboxylic acid is the neutral loss of CO₂ (44 Da), resulting in a fragment ion at m/z 203.0.

Loss of HCl: The elimination of a molecule of hydrogen chloride (36 Da) is a possible pathway, leading to a fragment at m/z 211.0.

Loss of a Chlorine Radical: Cleavage of the C-Cl bond could lead to the loss of a chlorine radical (35 Da).

Analysis of related compounds shows that cleavages of bonds on the aromatic rings are also common. nih.govekb.eg These fragmentation data provide a fingerprint that confirms the connectivity of the atoms within the molecule.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Inferred Structural Feature |

| 247.0 | 203.0 | CO₂ (44.0 Da) | Carboxylic acid group |

| 247.0 | 212.0 | Cl (35.0 Da) | Chlorine substituent |

| 203.0 | 175.0 | CO (28.0 Da) | Biphenyl ether linkage |

| 203.0 | 139.0 | C₅H₄ (64.0 Da) | Phenyl ring structure |

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction (SCXRD) would be the definitive method to elucidate the absolute structure of 5-(3-carboxyphenyl)-2-chlorophenol. Based on analyses of analogous compounds like 4'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid and biphenyl-2-carboxylic acid, the title compound is expected to crystallize in a common centrosymmetric space group, such as the monoclinic P2₁/c or P2₁/n system. nih.gov

The molecular geometry would be defined by several key parameters. The dihedral angle, or twist, between the two phenyl rings is a critical feature of biphenyl derivatives. In related structures, this angle can vary significantly, with reported values ranging from 26.09° to 52.5°. nih.govnih.gov This twist is a result of the balance between steric hindrance from the ortho-substituents and the electronic effects of π-conjugation. The carboxylic acid group itself is often twisted relative to the plane of the phenyl ring to which it is attached, with dihedral angles reported to be as high as 50.9°. nih.gov

The expected bond lengths and angles would conform to standard values for sp²-hybridized carbon atoms in the aromatic rings and for the phenol (B47542) and carboxylic acid functional groups. The table below presents anticipated bond parameters for 5-(3-carboxyphenyl)-2-chlorophenol, derived from the crystallographic data of its structural analogs.

Table 1: Predicted Bond Parameters for 5-(3-Carboxyphenyl)-2-chlorophenol

| Parameter | Bond | Expected Value |

|---|---|---|

| Bond Lengths (Å) | C-C (aromatic) | 1.38 - 1.40 |

| C-C (inter-ring) | ~1.49 | |

| C-O (phenol) | ~1.36 | |

| C-Cl | ~1.74 | |

| C-C (carboxyl) | ~1.48 | |

| C=O (carboxyl) | ~1.25 | |

| C-OH (carboxyl) | ~1.31 | |

| Bond Angles (°) | C-C-C (aromatic) | ~120 |

| C-C-Cl | ~120 | |

| C-C-OH (phenol) | ~119 | |

| C-C-COOH | ~120 | |

| O=C-OH (carboxyl) | ~123 |

| Torsion Angles (°) | C-C-C-C (inter-ring) | 25 - 55 |

Data extrapolated from published crystal structures of biphenyl carboxylic acid derivatives. nih.govnih.gov

The solid-state architecture of 5-(3-carboxyphenyl)-2-chlorophenol would be dominated by a network of strong intermolecular hydrogen bonds. The carboxylic acid and phenol groups are excellent hydrogen bond donors, while the carbonyl oxygen, phenolic oxygen, and potentially the chlorine atom can act as acceptors.

The most prominent and predictable interaction is the formation of a cyclic dimer via pairs of O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. nih.govnih.gov This is a highly robust and common supramolecular synthon in carboxylic acid crystal structures, described by the graph set notation R²₂(8). The O···O distances in these interactions are typically in the range of 2.63 to 2.68 Å. nih.gov

In addition to the carboxylic acid dimers, the phenolic hydroxyl group would participate in further hydrogen bonding, potentially forming chains or other motifs that link the primary dimers together. For instance, O-H···O bonds involving the hydroxyl group as a donor and a carbonyl or hydroxyl oxygen as an acceptor would create an extended network.

Beyond classical hydrogen bonds, other interactions play a crucial role in stabilizing the crystal packing. Analysis of related structures, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, reveals significant contributions from weaker contacts. nih.gov These include:

C-H···O interactions: Where hydrogen atoms on the aromatic rings interact with oxygen atoms.

C-H···π interactions: The interaction of a C-H bond with the electron cloud of an aromatic ring.

π-π stacking: Face-to-face or offset stacking of the biphenyl rings, driven by electrostatic and van der Waals forces.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a distinct possibility for 5-(3-carboxyphenyl)-2-chlorophenol. The conformational flexibility of the biphenyl linkage (the twist angle) and the multiple hydrogen bonding sites (carboxylic acid and phenol) allow for different packing arrangements with similar lattice energies. libretexts.org Different crystallization conditions, such as solvent and temperature, could favor the formation of different polymorphs.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is another relevant phenomenon. Given the strong hydrogen bonding capabilities of the carboxylic acid and phenol groups, the title compound would be an excellent candidate for forming co-crystals with other pharmaceutically acceptable co-formers. researchgate.net These co-formers would typically be molecules with complementary hydrogen bond acceptor sites, such as pyridines or amides, which could interrupt or modify the typical carboxylic acid dimer motif to create new, intricate supramolecular structures.

An article focusing on the specific computational chemistry of 5-(3-Carboxyphenyl)-2-chlorophenol, 95% cannot be generated at this time.

A comprehensive search for dedicated research literature providing the requested data for this specific chemical compound has been conducted. The search for detailed Density Functional Theory (DFT) calculations—including geometry optimization, HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, vibrational frequency calculations, reactivity descriptors, and Natural Bond Orbital (NBO) analysis—for "5-(3-Carboxyphenyl)-2-chlorophenol" did not yield any specific studies or datasets.

This level of detailed theoretical investigation is typically found in peer-reviewed academic papers that focus on a particular molecule or a closely related series of compounds. The absence of such results indicates that this specific information is likely not available in publicly accessible scientific databases or literature.

While general principles of computational chemistry and DFT analysis are well-documented for related structures like chlorophenols and biphenyl carboxylic acids pan.plresearchgate.netajgreenchem.com, applying these findings to the subject compound without a dedicated study would be speculative and would not meet the requirements for scientifically accurate data tables and detailed research findings as requested.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Currently, there is no published research detailing the conformational landscape of 5-(3-Carboxyphenyl)-2-chlorophenol in different environments. Such a study would theoretically involve computational methods to identify the most stable three-dimensional arrangements of the molecule in both vacuum and solvent, considering the rotational freedom around the bond connecting the two phenyl rings and the orientation of the carboxyl and hydroxyl groups.

Specific simulations of the intermolecular interactions and aggregation behavior of 5-(3-Carboxyphenyl)-2-chlorophenol are not available in the scientific literature. Research in this area would be valuable to understand how molecules of this compound interact with each other, which could influence its physical properties such as solubility and crystal packing.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

There is a lack of quantum chemical studies on the reaction mechanisms and transition states involving 5-(3-Carboxyphenyl)-2-chlorophenol. Such investigations would provide insight into its reactivity, potential degradation pathways, and the energetic barriers for various chemical transformations.

Chemical Reactivity and Derivatization Strategies of 5 3 Carboxyphenyl 2 Chlorophenol

Reactivity of the Carboxyl Group

The carboxyl group (-COOH) on the phenyl ring is a versatile functional handle for a multitude of chemical modifications. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.

The conversion of the carboxylic acid in 5-(3-Carboxyphenyl)-2-chlorophenol into more reactive derivatives such as esters, amides, and acid halides is a fundamental strategy for further molecular elaboration.

Esters: Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). openstax.org The reaction is an equilibrium process, and its efficiency can be enhanced by removing the water formed during the reaction. openstax.org

Amides: Amide bond formation typically requires the activation of the carboxylic acid, as direct reaction with amines is often slow and requires high temperatures. sci-hub.seresearchgate.net Common laboratory methods involve the use of coupling reagents. For instance, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA) can facilitate amide formation even with electron-deficient or sterically hindered amines. nih.gov The carboxylic acid is converted in situ into a more reactive acylating intermediate, which then readily reacts with the amine. researchgate.net

Acid Halides: Acid chlorides, among the most reactive carboxylic acid derivatives, are synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. openstax.orglibretexts.orglibretexts.org Similarly, acid bromides can be prepared using phosphorus tribromide (PBr₃). libretexts.orgyoutube.com These transformations replace the hydroxyl group with a halogen, creating a highly reactive acyl halide that serves as a key intermediate for synthesizing other derivatives. libretexts.orgwikipedia.org The reaction with thionyl chloride is particularly efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion. openstax.orgmsu.edu

The primary reaction pathway for carboxylic acid derivatives is nucleophilic acyl substitution. ucalgary.ca This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. msu.edu

The reactivity of these derivatives toward nucleophiles varies significantly and is governed by the nature of the leaving group. ucalgary.camsu.edu A better leaving group (a weaker base) results in a more reactive derivative. The general order of reactivity is:

Acid Halides > Acid Anhydrides > Esters > Amides

This trend is explained by a combination of inductive and resonance effects. ucalgary.cakhanacademy.org Inductive electron withdrawal by the substituent (e.g., the highly electronegative chlorine in an acid chloride) increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. msu.edulibretexts.org Conversely, resonance donation of lone pair electrons from the substituent (e.g., the nitrogen in an amide) into the carbonyl system decreases its electrophilicity, rendering it less reactive. ucalgary.camsu.edu

| Derivative Type | Structure (R=Acyl Core) | Leaving Group | Relative Reactivity | Governing Factor |

|---|---|---|---|---|

| Acid Chloride | R-CO-Cl | Cl⁻ | Highest | Strong inductive effect of Cl enhances carbonyl electrophilicity. msu.edulibretexts.org |

| Acid Anhydride | R-CO-O-CO-R' | R'COO⁻ | High | Good leaving group (carboxylate); less resonance stabilization than esters. msu.edu |

| Ester | R-CO-OR' | R'O⁻ | Moderate | Resonance donation from oxygen is moderate; alkoxy is a poorer leaving group. ucalgary.ca |

| Amide | R-CO-NR'₂ | R'₂N⁻ | Lowest | Strong resonance donation from nitrogen significantly reduces carbonyl electrophilicity; very poor leaving group. msu.edulibretexts.org |

Reduction: The carboxyl group is relatively resistant to reduction. Strong reducing agents are required for its conversion to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is highly effective, reducing the carboxylic acid to the corresponding primary alcohol (in this case, a hydroxymethyl group). chemistrysteps.combritannica.comchemguide.co.uklibretexts.org The reaction proceeds via the formation of an aluminum salt, which is then hydrolyzed in an acidic workup to yield the alcohol. jove.com Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another powerful reagent for this transformation. openstax.orgjove.com A key advantage of borane is its chemoselectivity; it can reduce a carboxylic acid in the presence of other reducible functional groups, such as ketones or nitro groups. openstax.orgjove.com Weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) from an aromatic ring, known as decarboxylation, is a challenging reaction for simple benzoic acids. nist.gov It typically requires high temperatures (often above 200°C) and the presence of a catalyst, such as copper salts. google.com The reaction is facilitated by the presence of electron-donating groups at the ortho or para positions, which can stabilize the carbanionic intermediate formed during the reaction. nist.govnih.gov For 5-(3-Carboxyphenyl)-2-chlorophenol, the substituents are not in positions that would strongly promote classical thermal decarboxylation. More recent methodologies, such as photoinduced decarboxylation using photoredox catalysts, can achieve this transformation under milder conditions. nih.govacs.org

Reactivity of the Chlorophenyl Moiety

The chlorophenyl portion of the molecule offers reaction sites for modifying the aromatic core, primarily through substitution of the chlorine atom or by leveraging it as a handle for cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (in this case, chloride) on an aromatic ring by a nucleophile. This reaction is generally difficult for aryl chlorides unless the ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) located at positions ortho and/or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.org

In 5-(3-Carboxyphenyl)-2-chlorophenol, the carboxyl group is a deactivating, electron-withdrawing group, but it is positioned meta to the chlorine, which does not allow it to provide resonance stabilization to the intermediate. The hydroxyl group is an activating group, which generally disfavors SNAr. Therefore, this compound is not expected to be highly reactive towards traditional SNAr reactions. However, specialized conditions can promote this transformation. For example, transition-metal catalysis using rhodium or ruthenium complexes can activate otherwise inert aryl chlorides toward nucleophilic substitution by forming an electrophilic π-arene complex. acs.org Another advanced strategy involves the generation of a transient phenoxyl radical from the phenol (B47542) group; this radical acts as an exceptionally strong electron-withdrawing group, activating the ring for nucleophilic attack. osti.gov

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds at the site of the chlorine atom. While aryl chlorides are less reactive than the corresponding bromides and iodides, significant advances in catalyst design, particularly the development of bulky and electron-rich phosphine (B1218219) ligands (e.g., those used in Buchwald-Hartwig amination) and N-heterocyclic carbenes (NHCs), have made the coupling of aryl chlorides routine. uwindsor.ca

These reactions allow the chlorine atom on the 5-(3-Carboxyphenyl)-2-chlorophenol scaffold to be replaced by a wide variety of groups, greatly expanding its synthetic utility.

| Reaction Name | Coupling Partner | Product Type | General Conditions |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acids or Esters (R-B(OH)₂) | Biaryls, Styrenes | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), phosphine ligand, base (e.g., Na₂CO₃, K₃PO₄). uwindsor.ca |

| Heck Coupling | Alkenes (H₂C=CHR) | Substituted Alkenes | Pd catalyst, base (e.g., Et₃N), often with a phosphine ligand. uwindsor.ca |

| Buchwald-Hartwig Amination | Primary or Secondary Amines (R₂NH) | Aryl Amines | Pd catalyst, bulky electron-rich phosphine ligand, strong base (e.g., NaOtBu). uwindsor.ca |

| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | Aryl Alkynes | Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N). |

| Stille Coupling | Organostannanes (R-SnBu₃) | Ketones, Biaryls | Pd catalyst. Can be chemoselective for coupling with an acyl chloride over an aryl chloride. organic-chemistry.org |

| Cyanation | Cyanide source (e.g., NaOCN followed by amine) | Aryl Isocyanates / Ureas | Pd catalyst, specific ligands, and additives. nih.govacs.orgcapes.gov.br |

Electrophilic Aromatic Substitution on the Chlorinated Phenyl Ring

The chlorinated phenyl ring of 5-(3-Carboxyphenyl)-2-chlorophenol possesses a unique electronic and steric profile that dictates the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The ring is substituted with a hydroxyl (-OH) group, a chlorine (-Cl) atom, and a 3-carboxyphenyl group. The hydroxyl group is a powerful activating, ortho, para-directing group, while the chlorine atom is deactivating yet also ortho, para-directing due to its electron-donating resonance effect outweighing its inductive withdrawal. uci.edu The large 3-carboxyphenyl substituent primarily exerts a significant steric influence.

The directing effects of the hydroxyl and chloro groups reinforce each other. The position para to the strongly activating hydroxyl group is occupied by the 3-carboxyphenyl moiety. The two ortho positions are C2 and C6. The C2 position is blocked by the chlorine atom. Therefore, electrophilic attack is overwhelmingly directed to the C6 position, which is ortho to the hydroxyl group and meta to the chloro group.

Common electrophilic aromatic substitution reactions are expected to proceed with high regioselectivity at this C6 position. chemcess.comfiveable.memasterorganicchemistry.com

Interactive Table: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Expected Major Product (Substituent at C6) |

| Halogenation | Br₂ / FeBr₃ | Bromo (-Br) |

| Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) |

| Sulfonation | Fuming H₂SO₄ | Sulfonic Acid (-SO₃H) |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acyl (-COR) |

These reactions enable the introduction of a fourth substituent onto the phenolic ring, further diversifying the molecular scaffold for various applications. The presence of the deactivating chlorine atom and the bulky phenyl group may necessitate slightly harsher reaction conditions compared to phenol itself. chemcess.com

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification, offering pathways to ethers, esters, and oxidation products. Its acidity (pKa of 2-chlorophenol (B165306) is ~8.5) and nucleophilicity are central to its reactivity profile. chemcess.comwikipedia.org

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be readily converted into an ether via O-alkylation, most commonly through the Williamson ether synthesis. chemcess.com This reaction involves deprotonation of the phenol with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide. Given the presence of the acidic carboxylic acid group, a sufficient amount of base is required to deprotonate both acidic sites.

Esterification: The formation of phenyl esters from the hydroxyl group is another key transformation. This can be achieved through several methods:

Reaction with Acyl Halides or Anhydrides: In the presence of a base like pyridine (B92270) or triethylamine, the phenol reacts readily with acyl chlorides or anhydrides to form the corresponding ester.

Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the condensation of the phenol with a carboxylic acid, forming an ester. rsc.orgnih.gov This method is particularly useful under mild conditions.

Direct Esterification: While direct esterification with a carboxylic acid under strong acid catalysis (Fischer esterification) is possible, it can be challenging for phenols and may require harsh conditions with potential for side reactions. google.comresearchgate.net

These reactions provide a means to append a vast array of functional groups to the molecule via an ether or ester linkage, significantly altering its physical and chemical properties.

Oxidation Pathways and Product Characterization

Phenols, and particularly chlorophenols, are susceptible to oxidation. The reaction pathway and resulting products are highly dependent on the oxidant and reaction conditions.

Mild Oxidation: With mild oxidizing agents, 2-chlorophenol derivatives can be oxidized to form corresponding quinones, such as 2-chloro-p-benzoquinone. chemcess.com

Peroxide-Mediated Oxidation: Oxidation with hydrogen peroxide or peroxy acids can lead to the formation of hydroxylated products, such as chlorinated catechols and hydroquinones. chemcess.comumich.edu

Aggressive Oxidation: Under more forceful conditions, such as wet air oxidation at high temperatures and pressures, the aromatic ring can be cleaved. nih.govnih.gov Studies on 2-chlorophenol oxidation have identified a variety of intermediate products, including chlorohydroxybenzaldehydes, dichlorobiphenols, and eventually, complete mineralization to CO₂, H₂O, and HCl. umich.edunih.gov

Characterization of these oxidation products typically involves a combination of chromatographic (GC, HPLC) and spectroscopic (MS, NMR) techniques to identify the complex mixture of compounds that can be formed.

Regioselective Functionalization and Synthetic Diversification

The presence of three distinct functional handles (phenolic hydroxyl, carboxylic acid, and the activated aromatic ring) makes regioselective modification a cornerstone of its synthetic utility. nih.govnih.govrsc.org

Strategies for Orthogonal Protecting Group Chemistry

For more complex, multi-step syntheses, the use of orthogonal protecting groups is essential. bham.ac.ukfiveable.me This strategy involves protecting the reactive sites with groups that can be removed under different, non-interfering conditions, allowing for the selective unmasking and reaction of one site while others remain protected. wikipedia.orgorganic-chemistry.org

For 5-(3-Carboxyphenyl)-2-chlorophenol, an effective orthogonal strategy would involve protecting the carboxylic acid and the phenolic hydroxyl group with groups that have distinct cleavage conditions.

Interactive Table: Orthogonal Protecting Group Strategy

| Functional Group | Protecting Group | Protection Reagent/Conditions | Deprotection Reagent/Conditions |

| Carboxylic Acid | Benzyl (B1604629) (Bn) ester | Benzyl alcohol, acid catalyst | H₂, Pd/C (Hydrogenolysis) |

| Phenolic Hydroxyl | tert-Butyldimethylsilyl (TBDMS) ether | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) |

| Carboxylic Acid | Methyl (Me) ester | Methanol, acid catalyst | Base (saponification, e.g., LiOH, NaOH) |

| Phenolic Hydroxyl | Benzyl (Bn) ether | Benzyl bromide, base (e.g., K₂CO₃) | H₂, Pd/C (Hydrogenolysis) |

For instance, one could protect the carboxylic acid as a benzyl ester and the phenol as a TBDMS ether. wikipedia.orglibretexts.org The silyl (B83357) ether could then be selectively removed using a fluoride source like TBAF to liberate the phenol for further reaction, leaving the benzyl ester untouched. Subsequently, the benzyl ester could be cleaved by catalytic hydrogenolysis to reveal the carboxylic acid, a process that would not affect the TBDMS ether if it were still present. libretexts.org This level of control is crucial for the rational design and execution of complex synthetic routes involving this versatile bifunctional compound.

Structure Chemical Property Relationships Sar and Analogue Synthesis

Systematic Chemical Modification and Analogue Library Synthesis

The generation of analogue libraries from a parent compound is a key strategy in chemical research. For 5-(3-Carboxyphenyl)-2-chlorophenol, this involves systematic modifications to its core structure and functional groups. The biphenyl (B1667301) scaffold is particularly amenable to the creation of diversity libraries, allowing for the alteration of not just the functional groups but also their spatial positioning through different substitution patterns. nih.gov

The synthesis of substituted biphenyls can be achieved through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Ullmann, and Negishi reactions. rsc.orgnih.gov These methods allow for the construction of the core biphenyl structure from corresponding aryl halides and arylboronic acids or organozinc reagents. rsc.orgnih.gov

A library of analogues for 5-(3-Carboxyphenyl)-2-chlorophenol could be generated by:

Varying Substituents on the Phenol (B47542) Ring: Starting with a substituted 2-chlorophenol (B165306) derivative, coupling reactions can introduce a variety of carboxyphenyl groups. For instance, different halogenated or alkylated phenols could be used as starting materials.

Varying Substituents on the Benzoic Acid Ring: Conversely, a 3-borono- or 3-halobenzoic acid derivative with additional substituents (e.g., fluoro, methyl, methoxy) could be coupled with 2-chlorophenol to explore electronic and steric effects on the other ring. rsc.org

Positional Isomerism: Analogues can be synthesized where the carboxyl group is in the ortho or para position instead of the meta position on the second phenyl ring. Similarly, the chloro and hydroxyl groups on the first ring could be rearranged to explore how their relative positions impact the molecule's properties.

Modern synthetic strategies often employ a combination of solution and solid-phase chemistries to rapidly generate these libraries. nih.gov For example, Suzuki-Miyaura coupling reactions are highly efficient for creating biphenyl linkages, even with functionalized starting materials like those containing carboxylic acids and phenols. rsc.orgmdpi.com

The carboxyl and hydroxyl groups are prime targets for modification due to their versatile reactivity.

Carboxyl Group Modifications: The carboxylic acid functionality can be readily converted into a variety of other groups. cd-bioparticles.com

Esterification: Reaction with alcohols under acidic conditions or using coupling agents can yield a range of esters.

Amidation: Amide coupling reactions, often facilitated by reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), can be used to synthesize a library of amides from various amines. nih.gov This modification can significantly alter the hydrogen-bonding capabilities and polarity of the molecule.

Reduction: The carboxyl group can be reduced to a primary alcohol, providing another point for further functionalization.

Hydroxyl Group Modifications: The phenolic hydroxyl group is also highly reactive.

Alkylation/Etherification: The hydroxyl group can be converted to an ether (e.g., a methoxy (B1213986) group) through reactions like the Williamson ether synthesis. This modification removes the acidic proton and eliminates its hydrogen-bond donating ability. acs.org

Acylation/Esterification: Reaction with acyl chlorides or anhydrides can form phenyl esters, altering the electronic properties of the ring.

Electrophilic Substitution: The hydroxyl group is a strongly activating, ortho, para-directing group, facilitating further substitution on the phenolic ring, although steric hindrance from the adjacent chloro group and the second phenyl ring must be considered. rsc.org

The following table summarizes potential modifications for the primary functional groups:

| Functional Group | Modification Type | Resulting Group | Potential Impact |

|---|---|---|---|

| Carboxyl (-COOH) | Esterification | Ester (-COOR) | Increases lipophilicity, removes acidic proton |

| Amidation | Amide (-CONR₂) | Modifies H-bonding, can introduce new functional groups | |

| Reduction | Hydroxymethyl (-CH₂OH) | Removes acidity, introduces primary alcohol functionality | |

| Hydroxyl (-OH) | Etherification | Ether (-OR) | Removes acidic proton, alters H-bonding and steric profile |

| Esterification | Ester (-OCOR) | Masks phenol, alters electronic properties |

Isosteric replacement involves substituting a group of atoms with another, broadly similar group to modulate physicochemical properties while ideally retaining desired activity. acs.orgcambridgemedchemconsulting.com This is a common strategy in drug design and materials science. nih.gov

For 5-(3-Carboxyphenyl)-2-chlorophenol, several isosteric replacements could be explored:

Carboxylic Acid Bioisosteres: The carboxyl group can be replaced by other acidic functionalities such as tetrazole, acylsulfonamide, or hydroxamic acid. These groups can mimic the acidity and hydrogen-bonding pattern of a carboxylic acid but have different steric and electronic profiles.

Phenol Bioisosteres: The hydroxyl group could be replaced with a thiol (-SH), an amino group (-NH2), or a hydroxymethyl group (-CH2OH).

Chlorine Bioisosteres: The chloro substituent could be replaced by other halogens (F, Br) or small alkyl groups like methyl (-CH3) or trifluoromethyl (-CF3) to fine-tune steric and electronic properties. Replacing hydrogen with fluorine is a common strategy to block metabolic oxidation or modulate the pKa of nearby functional groups. cambridgemedchemconsulting.com

Phenyl Ring Bioisosteres: The phenyl rings themselves can be replaced. Aromatic bioisosteres include heterocycles like pyridine (B92270), thiophene, or pyrazole. drughunter.com Non-classical, C(sp³)-rich bioisosteres such as bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) are increasingly used to replace phenyl rings to improve properties like solubility and metabolic stability by reducing lipophilicity. nih.govtandfonline.com

The table below outlines potential isosteric replacements for different moieties of the parent compound.

| Original Moiety | Potential Isosteric Replacement |

|---|---|

| Carboxylic Acid (-COOH) | Tetrazole, Sulfonamide (-SO₂NHR), Acylsulfonamide, Hydroxamic Acid |

| Phenolic Hydroxyl (-OH) | Thiol (-SH), Amino (-NH₂), Hydroxymethyl (-CH₂OH) |

| Chlorine (-Cl) | -F, -Br, -CH₃, -CF₃ |

| Phenyl Ring | Pyridine, Thiophene, Bicyclo[1.1.1]pentane (BCP), Cubane |

Influence of Structural Features on Intrinsic Chemical Reactivity and Stability

The reactivity and stability of 5-(3-Carboxyphenyl)-2-chlorophenol are governed by the interplay of electronic and steric effects from its substituents and its preferred three-dimensional conformation.

The substituents on the biphenyl core have distinct electronic properties that influence the reactivity of the aromatic rings.

Hydroxyl Group (-OH): This is a powerful electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). The resonance effect dominates, making it a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

Chloro Group (-Cl): This is an electron-withdrawing group via induction (-I effect) and a weak electron-donating group via resonance (+M effect). The inductive effect is stronger, making it a deactivating group, yet it still directs incoming electrophiles to the ortho and para positions.

Carboxyl Group (-COOH): This is a strong electron-withdrawing group through both induction and resonance (-I, -M effects), making it a strong deactivating and meta-directing group for electrophilic substitution.

The combined effect on the phenolic ring is activation from the -OH group, tempered by deactivation from the -Cl group. The benzoic acid ring is strongly deactivated by the -COOH group. Therefore, electrophilic substitution reactions are most likely to occur on the phenolic ring.

Steric effects also play a crucial role. The chloro group at the 2-position provides significant steric hindrance. libretexts.orgslideshare.net This bulkiness restricts rotation around the central C-C bond and can hinder reactions at the adjacent hydroxyl group (position 1) and the neighboring carbon (position 3). The rate of reactions involving either functional group will be influenced by this steric crowding.

Biphenyl itself is not planar, with the two rings twisted at a dihedral angle of about 44-45° in the gas phase to relieve steric strain between the ortho hydrogens. libretexts.orgic.ac.ukutah.edu When bulky substituents are present in the ortho positions (positions 2, 2', 6, 6'), the energy barrier for rotation around the central C-C single bond can become high enough to prevent free rotation at room temperature. libretexts.orgyoutube.com This phenomenon, known as atropisomerism, results in conformationally stable, chiral molecules. libretexts.orgslideshare.net

In 5-(3-Carboxyphenyl)-2-chlorophenol, the chloro group at the 2-position acts as a bulky ortho substituent. This steric bulk forces the two phenyl rings into a twisted, non-planar conformation and significantly raises the energy barrier for rotation through the planar transition state. libretexts.orgslideshare.net An activation energy barrier of 16 to 19 kcal/mole is generally required to prevent spontaneous racemization of substituted biphenyls at room temperature. libretexts.org The size of the ortho substituent is the primary determinant of this barrier.

The following table, based on general findings for substituted biphenyls, illustrates the impact of ortho-substituent size on the rotational energy barrier.

| Ortho Substituent | Relative Size | Effect on Rotational Energy Barrier |

|---|---|---|

| -H | Very Small | Low (fast rotation) |

| -F | Small | Moderate |

| -Cl | Medium | High (hindered rotation) |

| -Br / -CH₃ | Large | Very High (atropisomers likely isolable) |

| -I / -NO₂ | Very Large | Extremely High (stable atropisomers) |

This fixed, twisted conformation has a profound impact on chemical transformations:

Intramolecular Interactions: The specific dihedral angle may facilitate or prevent intramolecular hydrogen bonding between the phenolic -OH and the carboxylic acid group (or its derivatives).

Reagent Accessibility: The non-planar structure dictates how external reagents can approach the reactive sites on each ring. The steric bulk of one ring can shield reactive sites on the other.

Stereoselective Reactions: If the molecule is chiral due to atropisomerism, reactions can proceed stereoselectively, potentially leading to a single diastereomer if another chiral center is present or introduced.